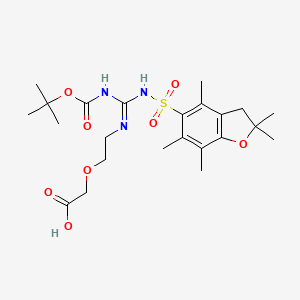

N-Pbf,N'-Boc-amidino-AEA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Pbf,N'-Boc-amidino-AEA is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a derivative of anandamide, which is an endocannabinoid that binds to the cannabinoid receptors in the body. The modification of anandamide to N-Pbf,N'-Boc-amidino-AEA has led to the development of a more potent and selective compound that has shown promising results in various scientific studies.

Scientific Research Applications

- Researchers use this compound to construct peptide sequences, including those with amidino (guanidine) moieties. These peptides may have therapeutic potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs .

- These cages exhibit unique electronic and steric properties, making them promising candidates for various applications, such as catalysis, molecular recognition, and host-guest chemistry .

- The chemoselective nature of this protection allows researchers to selectively shield specific amine groups while leaving others untouched. Amberlyst-15 serves as an efficient catalyst in this process .

- Advantages include mild reaction conditions, excellent isolated yields, and absence of auxiliary substances. This method aligns with the principles of sustainable and eco-friendly chemistry .

- Researchers appreciate its resistance to catalytic hydrogenolysis, basic conditions, and nucleophilic attacks. This stability is crucial during complex synthetic sequences .

Peptide Synthesis and Drug Development

N-Heterocyclic Carbene (NHC) Ligand Synthesis

Selective N-Boc Protection of Amines

Green Chemistry Applications

Stable Amidino Group Protection

Water-Compatible N-Boc Protection

properties

IUPAC Name |

2-[2-[[[(2-methylpropan-2-yl)oxycarbonylamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]ethoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N3O8S/c1-13-14(2)19(15(3)16-11-23(7,8)33-18(13)16)35(30,31)26-20(24-9-10-32-12-17(27)28)25-21(29)34-22(4,5)6/h9-12H2,1-8H3,(H,27,28)(H2,24,25,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUCNFNYFDIHLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

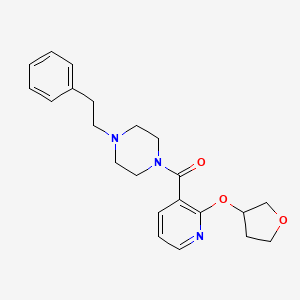

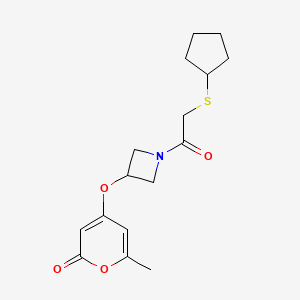

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCOCC(=O)O)NC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N3O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Pbf,N'-Boc-amidino-AEA | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2411079.png)

![1-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2411096.png)

![7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2411097.png)

![1-[(2-chloro-6-fluorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2411099.png)